

Comprehensive Spectroscopic Characterization: 3-Cyclohexene-1-carbothioamide

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Compound of Interest

Compound Name:	3-Cyclohexene-1-carbothioamide
CAS No.:	64011-70-7
Cat. No.:	B13575202

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Executive Summary

3-Cyclohexene-1-carbothioamide (CAS: Analogous to 4771-81-7 amide) is a chiral cyclohexenyl scaffold featuring a reactive carbothioamide functional group. It serves as a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles via Hantzsch synthesis) and as a dienophile/adduct in asymmetric Diels-Alder reactions.

This guide details the spectroscopic signature of the molecule, distinguishing it from its oxygenated analogue (3-cyclohexene-1-carboxamide) and highlighting the unique diagnostic features of the thiocarbonyl moiety.

Structural Context & Synthetic Origin

Understanding the synthetic origin is essential for interpreting spectral impurities. This compound is typically generated via a Diels-Alder cycloaddition between 1,3-butadiene and thioacrylamide, or by thionation (Lawesson's reagent) of the corresponding amide.

- Molecular Formula:

- Molecular Weight: 141.23 g/mol
- Stereochemistry: The C1 position is chiral. The compound typically exists as a racemate unless asymmetric catalysis was employed.
- Conformation: The cyclohexene ring exists primarily in a half-chair conformation, creating distinct axial and equatorial environments for the methylene protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the sulfur incorporation and the cyclohexene backbone integrity.

Isotopic Signature (The "Sulfur Test")

Unlike the amide analogue, the thioamide possesses a distinct isotopic pattern due to

- Parent Ion (): m/z 141.
- M+2 Peak: Observed at m/z 143 with an intensity of ~4.4% relative to the molecular ion (natural abundance of).
 - Diagnostic Value: An M+2 of <1% indicates incomplete thionation (presence of amide).

Fragmentation Pathway (EI - 70 eV)

The fragmentation is dominated by the Retro-Diels-Alder (RDA) reaction, a hallmark of cyclohexene derivatives.

- m/z 141 (): Molecular ion.
- m/z 87 ()

): Thioacrylamide radical cation formed via RDA. This is often the base peak or highly abundant.

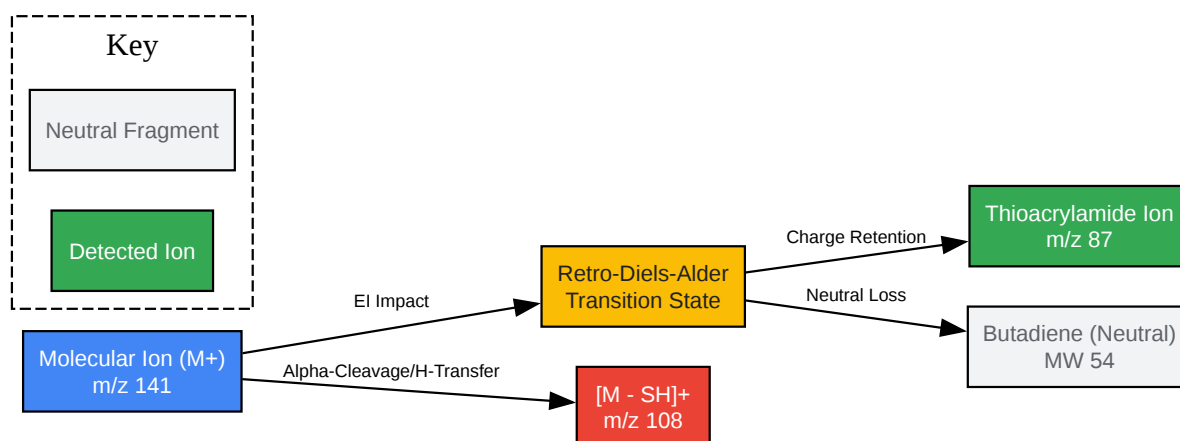
- m/z 54 (

): 1,3-Butadiene fragment (neutral loss observed if charge remains on thioacrylamide).

- m/z 108 (

): Characteristic loss of the hydrosulfide radical from the thioamide group.

Fragmentation Logic Diagram



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Figure 1: Primary fragmentation pathways focusing on the Retro-Diels-Alder mechanism characteristic of cyclohexene cores.

Infrared Spectroscopy (IR)

The IR spectrum is critical for confirming the

bond and ruling out residual

(amide) starting material.

Vibration Mode	Wavenumber ()	Intensity	Description
N-H Stretch	3150 – 3400	Medium/Broad	Doublet typical of primary amides (). Shifted slightly lower than oxygen analogues due to stronger H-bonding networks.
C-H Stretch	3020 – 3040	Weak	Olefinic stretch (cyclohexene ring).
C-H Stretch	2850 – 2950	Strong	Aliphatic stretches.
Thioamide I	1620 – 1650	Strong	Mixed mode: + . Note: This overlaps with the C=C alkene stretch.
Alkene C=C	~1650	Medium	Ring double bond. Often obscured by the Thioamide I band.
Thioamide II	1400 – 1450	Strong	Mixed mode: + .
Thioamide III	1000 – 1100	Medium	Diagnostic: Primarily . This band is absent

in the amide
analogue.

Critical Quality Attribute: The absence of a strong band at 1660–1690 cm^{-1} (Amide I, C=O stretch) confirms successful conversion to the thioamide.

Nuclear Magnetic Resonance (NMR)

NMR provides stereochemical insight and confirms the thiocarbonyl electronic environment.

H NMR (Proton) - 400 MHz, DMSO-

Solvent Choice: DMSO-

is recommended over

. Thioamides exhibit a higher rotational energy barrier around the

bond than amides. In

, the

protons may broaden into the baseline; in DMSO, they often resolve as two distinct singlets due to slow rotation on the NMR timescale.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
NH (a)	9.1 – 9.5	Broad Singlet	1H	Thioamide (deshielded, H-bonded).
NH (b)	8.5 – 8.9	Broad Singlet	1H	Thioamide (shielded face).
H-3, H-4	5.6 – 5.8	Multiplet	2H	Olefinic protons (vinyl).
H-1	2.6 – 2.9	Multiplet (tt)	1H	Methine to . Deshielded relative to amide (~2.2 ppm) due to anisotropy.
H-2, H-5	1.9 – 2.2	Multiplet	4H	Allylic methylenes.
H-6	1.5 – 1.8	Multiplet	2H	Homoallylic methylene.

C NMR (Carbon) - 100 MHz, DMSO-

The carbon spectrum contains the most definitive proof of structure: the thiocarbonyl carbon.

Carbon	Shift (, ppm)	Diagnostic Feature
C=S	205.0 – 210.0	Key Identifier. Significantly downfield of Amide C=O (~175 ppm).
C-3, C-4	125.0 – 127.0	Olefinic carbons.
C-1	46.0 – 48.0	Methine to C=S.
C-2, C-5	28.0 – 32.0	Allylic methylenes.
C-6	24.0 – 26.0	Homoallylic methylene.

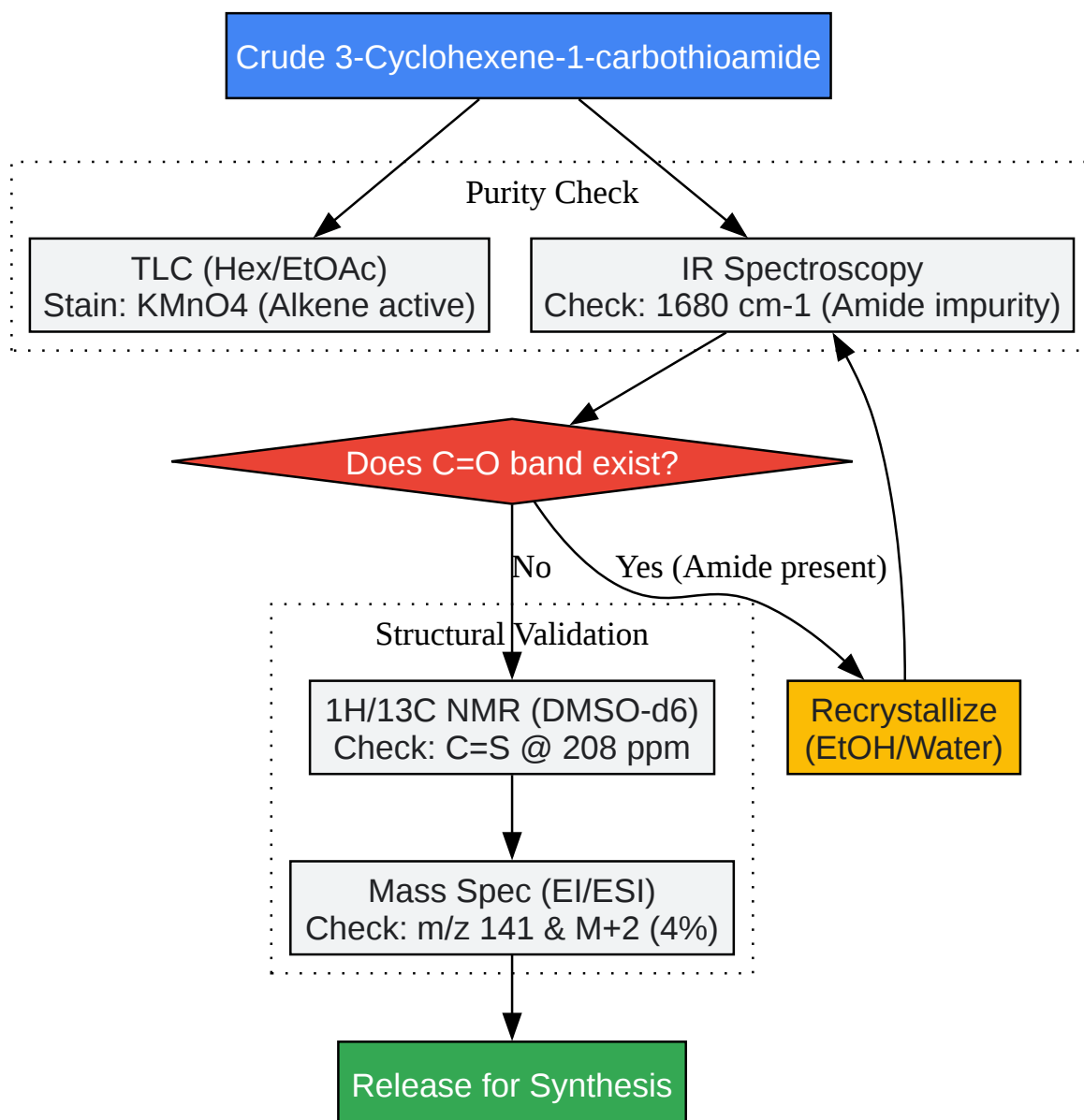
Experimental Protocols

Sample Preparation for Analysis

Thioamides are susceptible to oxidation (forming nitriles or oxides) and hydrolysis.

- NMR Prep: Dissolve ~10 mg in 0.6 mL DMSO-
(dried over molecular sieves). Avoid
if acidic traces are present, as this accelerates decomposition.
- IR Prep: Use ATR (Attenuated Total Reflectance) on the neat solid. If using KBr pellets, ensure the KBr is strictly dry to prevent H-bonding broadening of the NH bands.
- Storage: Store the solid under Argon at -20°C.

Analytical Workflow Diagram



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Figure 2: Step-by-step logic for validating the synthesis and purity of the thioamide.

References

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Sources

- [1. spectrabase.com \[spectrabase.com\]](https://www.spectrabase.com)
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